trans-2,5-Difluorocinnamic acid

Catalog No.
S1489536
CAS No.
112898-33-6
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,5-Difluorocinnamic acid

CAS Number

112898-33-6

Product Name

trans-2,5-Difluorocinnamic acid

IUPAC Name

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+

InChI Key

XAWHCSKPALFWBI-DAFODLJHSA-N

SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C(=O)O)F

The exact mass of the compound trans-2,5-Difluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-2,5-Difluorocinnamic acid is a rigid, fluorinated aromatic building block primarily utilized in the synthesis of highly selective enzyme inhibitors and photoresponsive crystalline materials. Featuring fluorine substituents at the 2- and 5-positions of the phenyl ring and a strictly defined trans-alkene geometry, this compound provides distinct steric and electronic properties compared to unhalogenated cinnamic acids. In pharmaceutical procurement, it is a critical precursor for generating potent T-cell protein tyrosine phosphatase (TC-PTP) inhibitors, while in materials science, its predictable solid-state packing enables controlled [2+2] photodimerization under variable pressure conditions. Its high purity and structural rigidity make it an essential starting material for workflows requiring precise spatial orientation and halogen-bonding interactions .

Substituting trans-2,5-difluorocinnamic acid with closely related positional isomers, such as 3,5-difluorocinnamic acid or unfluorinated cinnamic acid, leads to critical failures in both solid-state material stability and enzymatic target selectivity. In solid-state photochemistry, the specific crystal packing of the 2,5-difluoro isomer allows for intact [2+2] photodimerization under ambient pressures, whereas the 3,5-difluoro isomer suffers from severe crystal cracking and lattice destruction under identical UV irradiation, halting the reaction entirely [1]. Furthermore, in pharmaceutical library synthesis, the exact 2,5-substitution pattern provides the necessary noncovalent interactions to achieve greater than 200-fold selectivity for TC-PTP over closely related phosphatases like PTP1B; generic unfluorinated cinnamic acids completely lack these critical halogen-driven binding affinities, rendering them useless for highly selective inhibitor development [2].

Enzymatic Selectivity: Precursor for Highly Selective TC-PTP Inhibitors

When utilized as a carboxylic acid residue in combinatorial library synthesis with phosphonodifluoromethyl phenylalanine (F2PmP), trans-2,5-difluorocinnamic acid yields inhibitors with exceptional potency and selectivity for T-cell protein tyrosine phosphatase (TC-PTP). The resulting derivative demonstrates a competitive inhibition constant (Ki) of 4.3 ± 0.2 nM and an IC50 of 9.2 ± 1.4 nM for TC-PTP. Crucially, this specific 2,5-difluoro-derived compound achieves a greater than 200-fold selectivity for TC-PTP over the highly homologous PTP1B enzyme, a differentiation that cannot be achieved with generic or unfluorinated cinnamic acid precursors [1].

Evidence DimensionEnzyme Inhibition Selectivity (TC-PTP vs. PTP1B)
Target Compound DataKi = 4.3 nM (TC-PTP); >200-fold selectivity over PTP1B
Comparator Or BaselinePTP1B (Homologous off-target enzyme baseline)
Quantified Difference>200-fold higher affinity for TC-PTP over PTP1B
ConditionsPhosphatase activity-based assay, competitive inhibition analysis (Lineweaver-Burk)

Procuring the exact 2,5-difluoro isomer is mandatory for synthesizing TC-PTP inhibitors that avoid off-target metabolic side effects associated with PTP1B inhibition.

Solid-State Photochemical Stability: Resistance to Crystal Cracking

In the development of photoresponsive crystalline materials, the positional arrangement of fluorine atoms dictates the mechanical viability of the crystal during [2+2] photodimerization. Under UV irradiation at ambient pressure (0.1 MPa), trans-2,5-difluorocinnamic acid successfully undergoes structural transformation without macroscopic destruction. In stark contrast, the closely related trans-3,5-difluorocinnamic acid isomer fails under identical conditions, exhibiting severe crystal cracking within 1 hour of UV exposure, making further reaction impossible without applying high external pressure (0.4 GPa) to stabilize the lattice [1].

Evidence DimensionCrystal Integrity during UV-Induced Photodimerization
Target Compound DataMaintains structural integrity and proceeds with reaction at 0.1 MPa
Comparator Or Baselinetrans-3,5-difluorocinnamic acid (Cracks and fails at 0.1 MPa within 1 hour)
Quantified DifferenceComplete prevention of ambient-pressure crystal fracture during photoreaction
Conditions100 W Hg lamp UV irradiation, 0.1 MPa (ambient pressure), solid-state crystal

For materials scientists designing stable photo-actuators, the 2,5-difluoro isomer prevents catastrophic mechanical failure during UV exposure.

Pressure-Accelerated Reaction Kinetics in Solid-State Synthesis

The [2+2] photodimerization rate of trans-2,5-difluorocinnamic acid is highly responsive to applied pressure, offering a tunable parameter for solid-state synthesis. Kinetic monitoring reveals that increasing the pressure from ambient (0.1 MPa) to 0.3 GPa significantly accelerates the reaction rate of the 2,5-difluoro isomer in the crystalline state. This predictable kinetic acceleration allows researchers to optimize solid-state yields and reaction times, an advantage not uniformly shared by other halogenated cinnamic acids that either fail to react or degrade under similar mechanical stress [1].

Evidence DimensionPhotodimerization Reaction Rate Response
Target Compound DataSignificantly faster reaction rate at 0.3 GPa
Comparator Or BaselineReaction rate at 0.1 MPa (ambient baseline)
Quantified DifferenceMeasurable acceleration of[2+2] dimerization kinetics under 0.3 GPa applied pressure
ConditionsHigh-pressure crystallography, UV irradiation, 0.1 MPa vs 0.3 GPa

Provides a mechanically tunable synthetic pathway for researchers optimizing the yield and speed of solid-state cyclobutane derivative production.

Synthesis of Selective Autoimmune and Metabolic Therapeutics

Because its specific fluorination pattern enables >200-fold selectivity for TC-PTP over PTP1B, trans-2,5-difluorocinnamic acid is the premier building block for synthesizing targeted protein tyrosine phosphatase inhibitors. It is heavily utilized in combinatorial chemistry workflows aimed at treating autoimmune disorders, where off-target PTP1B inhibition must be strictly avoided [1].

Development of Photo-Mechanical Actuators and Smart Materials

Due to its unique ability to undergo [2+2] photodimerization without suffering the catastrophic crystal cracking seen in the 3,5-difluoro isomer, this compound is ideal for engineering robust photoresponsive crystals. It is selected for materials science applications requiring repeated or high-fidelity structural transformations under UV light at ambient pressures [2].

High-Pressure Solid-State Kinetic Modeling

As a model system that exhibits accelerated reaction rates at 0.3 GPa without lattice destruction, trans-2,5-difluorocinnamic acid is an excellent standard for high-pressure crystallographic studies. Procurement for physical chemistry labs focuses on using this compound to map potential energy profiles and vibrational states under variable mechanical stress [2].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid

Dates

Last modified: 08-15-2023

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